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Compound of Interest

Compound Name: 4-Ethynyl-3-fluorobenzoic acid

CAS No.: 1862427-77-7

Cat. No.: B2449223

Get Quote

Executive Summary & Compound Identity
4-Ethynyl-3-fluorobenzoic acid is a functionalized benzoic acid derivative featuring an ethynyl

group at the para position and a fluorine atom at the meta position relative to the carboxylic

acid. It serves as a pivotal "warhead" building block in medicinal chemistry, particularly for

installing the fluorophenyl-acetylene moiety found in selective RET inhibitors used to treat non-

small cell lung cancer (NSCLC) and thyroid cancer.
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Property Detail

IUPAC Name 4-Ethynyl-3-fluorobenzoic acid

CAS Number
1864748-42-4 (Acid); 1459216-15-9 (Methyl

ester)

Molecular Formula C₉H₅FO₂

Molecular Weight 164.13 g/mol

SMILES C#CC1=C(C=C(C=C1)C(=O)O)F

Appearance Pale pink to off-white solid

Solubility
Soluble in DMSO, Methanol; sparingly soluble in

water

Synthesis & Impurity Context
Understanding the synthesis pathway is essential for interpreting spectroscopic data, as

specific impurities (e.g., silanes, unhydrolyzed esters) often appear in the spectra.

Synthetic Workflow
The compound is typically synthesized via a Sonogashira coupling of a protected 4-bromo-3-

fluorobenzoate with trimethylsilylacetylene (TMS-acetylene), followed by a one-pot deprotection

and hydrolysis.
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Figure 1: Synthetic route to 4-ethynyl-3-fluorobenzoic acid. Impurities such as residual

palladium or siloxane byproducts may be present in crude samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The following data represents the experimental ¹H NMR shifts for the purified acid. The

presence of the fluorine atom at position 3 induces splitting in the aromatic protons and affects

carbon shifts.

¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ ppm) Multiplicity Integration Assignment

Coupling
Constants (J)

13.49 Singlet (s) 1H –COOH

Broad

exchangeable

proton

7.75
Doublet of

Doublets (dd)
2H Ar-H2, Ar-H6

J ≈ 12.2, 9.0 Hz

(Overlapping)

7.69 Triplet (t) 1H Ar-H5
J = 7.5 Hz

(Pseudo-triplet)

4.75 Singlet (s) 1H –C≡C–H Acetylenic proton

Interpretation:

δ 13.49: Characteristic highly deshielded carboxylic acid proton.

δ 7.75 & 7.69: The aromatic region integrates to 3 protons.[1] The fluorine atom causes

significant splitting. The signal at 7.75 likely contains H2 (long-range coupling to F) and H6.

The pseudo-triplet at 7.69 corresponds to H5, which is ortho to the ethynyl group and meta

to the fluorine.

δ 4.75: The acetylenic proton appears as a sharp singlet.[1] This is a critical diagnostic peak;

absence of this peak and presence of a signal near 0.2 ppm would indicate incomplete

removal of the TMS protecting group.

¹³C NMR & ¹⁹F NMR (Predicted/Reference)
While ¹H NMR is the primary release criterion, ¹³C and ¹⁹F provide structural confirmation.

¹⁹F NMR: Expected single peak around -105 to -110 ppm (typical for fluoro-benzoic acids).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://patents.google.com/patent/US20220135557A1/en
https://patents.google.com/patent/US20220135557A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2449223?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR:

Carbonyl (C=O): ~166 ppm.

Alkyne Carbons: Two distinct peaks around 80–85 ppm.

C-F Carbon: Doublet (large J coupling ~250 Hz) around 160 ppm.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and analyze the fragmentation

pattern.

Experimental Parameters (LC-MS)
Ionization Mode: Electrospray Ionization (ESI)

Polarity: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) is

possible.

Ion Mode Observed m/z Species Notes

ESI (-) 163.0 [M-H]⁻

Deprotonated

molecular ion (Base

peak)

ESI (+) 165.0 [M+H]⁺
Protonated molecular

ion

Fragmentation Pattern: Under high collision energy, the loss of CO₂ (44 Da) from the carboxylic

acid group is the primary fragmentation pathway, yielding a fluorophenyl-acetylene radical

anion (m/z ~119).

Infrared (IR) Spectroscopy
IR spectroscopy is useful for rapid identification of functional groups, particularly the alkyne and

carbonyl moieties.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2449223?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Mode Functional Group

2800 – 3200 O–H Stretch (Broad) Carboxylic Acid

~3290 ≡C–H Stretch
Terminal Alkyne (Sharp,

strong)

2100 – 2200 C≡C Stretch Alkyne (Weak to medium)

1680 – 1700 C=O Stretch Carboxylic Acid (Strong)

1200 – 1300 C–F Stretch Aryl Fluoride

Quality Control & Storage
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The terminal alkyne is

susceptible to oxidation or polymerization over time.

Common Impurities:

Trimethylsilyl derivative: Check for ¹H NMR singlet at ~0.25 ppm.

Homocoupling (Glaser): Check for dimer formation (diacetylene species) via LC-MS

(dimer mass ~326 Da).

References
Preparation of RET Inhibitors: The experimental ¹H NMR data is derived from the synthesis

of Intermediate 2 in the development of pyrazolo-pyridine based RET inhibitors.

Source: US Patent 2022/0135557 A1, "Ret inhibitors, pharmaceutical compositions and
uses thereof", Paragraph [0471].

Synthetic Methodology: Detailed procedures for the Sonogashira coupling and hydrolysis of

fluorobenzoic acid deriv

Source: WO 2020/114494 A1.

Physical Properties: Predicted solubility and collision cross-section d
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Source: VulcanChem Product Guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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